5-Tert-butyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves novel and efficient routes, as seen in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which features a selective Sandmeyer reaction and allows for versatile synthesis . Another example is the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, achieved via a Pd-catalyzed amide coupling followed by bromination and cyclization to form the oxazole subunit without racemization . These methods demonstrate the potential approaches that could be adapted for the synthesis of "5-Tert-butyl-1,2-oxazole-3-carboxamide."
Molecular Structure Analysis
The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, NMR, MS, and X-ray diffraction, and further analyzed using density functional theory (DFT) . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was elucidated by spectroscopic methods and single crystal XRD data . These techniques could be employed to analyze the molecular structure of "5-Tert-butyl-1,2-oxazole-3-carboxamide."
Chemical Reactions Analysis
The papers describe various chemical reactions, including cycloadditions, substitution reactions, and intramolecular lactonization. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates regiocontrolled cycloaddition reactions . The substitution reactions are highlighted in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . These reactions are relevant to understanding the potential chemical behavior of "5-Tert-butyl-1,2-oxazole-3-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated through various analyses. The crystal structure and physicochemical features, such as molecular electrostatic potential and frontier molecular orbitals, are explored using DFT . The intermolecular interactions and crystal packing are also studied, as seen in the crystal structure analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . These studies provide insights into the stability, reactivity, and potential applications of the compounds, which could be extrapolated to "5-Tert-butyl-1,2-oxazole-3-carboxamide."
Wissenschaftliche Forschungsanwendungen
Cardioprotective Agents
The discovery of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives as malonyl-CoA decarboxylase inhibitors suggests potential applications in treating ischemic heart diseases. These compounds have demonstrated the ability to stimulate glucose oxidation in rat hearts, improving cardiac efficiency and function in ischemia/reperfusion models, indicating their utility as cardioprotective agents (Cheng et al., 2006).
Antimicrobial Agents
Research into the synthesis and bioevaluation of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives has shown promising results in the development of new antimicrobial agents. These compounds, particularly those modified with pyrrole and 1,3-oxazole fragments, exhibit high anti-staphylococcus activity and antifungal activity against Candida albicans and Aspergillus niger, highlighting their potential in combating infections (Biointerface Research in Applied Chemistry, 2020).
Anticancer Agents
Functionalized amino acid derivatives of 5-Tert-butyl-1,2-oxazole-3-carboxamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds exhibited significant cytotoxicity in ovarian and oral cancers, suggesting their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).
Alzheimer's Disease
Derivatives of 5-Tert-butyl-1,2-oxazole-3-carboxamide have been investigated for their potential in treating Alzheimer's disease. The synthesis of hybrid arylisoxazole-chromenone carboxamides and their evaluation for cholinesterase inhibitory activity, BACE1 inhibitory activity, neuroprotectivity, and metal chelating ability demonstrate their relevance in addressing key factors involved in the onset and progression of Alzheimer's disease (Saeedi et al., 2020).
Chemodivergent Synthesis
The development of novel catalytic systems for the synthesis of functionalized oxazoles from N-propargylamides showcases the versatility of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives in chemical synthesis. These systems enable the chemodivergent synthesis of oxazolecarbonitriles or carboxamides, facilitating the creation of complex molecules for pharmaceutical applications (Mai et al., 2017).
Safety And Hazards
The safety and hazards of 5-Tert-butyl-1,2-oxazole-3-carboxamide are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions of 5-Tert-butyl-1,2-oxazole-3-carboxamide are not explicitly mentioned in the search results. However, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research3.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.
Eigenschaften
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGDTYRVFYBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536214 |
Source
|
Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-1,2-oxazole-3-carboxamide | |
CAS RN |
71433-22-2 |
Source
|
Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.